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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the measurement of

Sirtuin 6 (SIRT6) deacetylase activity using High-Performance Liquid Chromatography (HPLC).

This methodology offers a robust and quantitative approach for basic research, inhibitor

screening, and activator studies.

Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1]

[2] It plays a crucial role in various cellular processes, including DNA repair, genome stability,

glucose metabolism, and inflammation.[1][3] SIRT6 primarily targets histone H3 at lysine 9

(H3K9Ac) and lysine 56 (H3K56Ac) for deacetylation.[1][2][4] Given its involvement in age-

related diseases and cancer, SIRT6 has emerged as a significant therapeutic target.[5]

HPLC-based assays provide a direct and reliable method for quantifying SIRT6 activity by

separating and measuring the substrate and the deacetylated product.[1] This technique is

particularly valuable for kinetic studies and for determining the potency of potential modulators.

In contrast to fluorescence-based assays, which can be susceptible to interference from

compound autofluorescence, HPLC assays offer a more direct and often more accurate

measurement of enzymatic activity.[3]
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Principle of the Assay
The HPLC-based SIRT6 deacetylase assay relies on the enzymatic removal of an acetyl group

from a synthetic peptide substrate, typically a fragment of the histone H3 tail containing an

acetylated lysine at position 9 (H3K9Ac). The reaction is initiated by the addition of purified

SIRT6 enzyme and the co-substrate NAD+. Following incubation, the reaction is quenched,

and the mixture is injected into a reverse-phase HPLC system. The acetylated substrate and

the deacetylated product are separated based on their hydrophobicity and quantified by UV

absorbance. The enzymatic activity is determined by measuring the rate of product formation.
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Experimental Workflow
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Caption: Experimental workflow for the HPLC-based SIRT6 deacetylase assay.
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Key Experimental Protocols
Protocol 1: SIRT6 Deacetylation Assay for Activity and
Inhibition/Activation Screening
This protocol is adapted from established methods for measuring SIRT6 deacetylase activity.[1]

Materials:

SIRT6 Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1

mM DTT

SIRT6 Enzyme: Purified recombinant human SIRT6

Substrate: Synthetic H3K9Ac peptide

Co-substrate: β-Nicotinamide adenine dinucleotide (NAD+)

Quenching Solution: 10% Formic Acid

HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Test Compounds: Dissolved in DMSO for inhibitor/activator screening

Procedure:

Reaction Setup:

For a standard 50 µL reaction, combine the following in a microcentrifuge tube:

SIRT6 Assay Buffer

NAD+ (final concentration 0.5 - 1 mM)

H3K9Ac peptide (final concentration typically around the Km value, e.g., 40-150 µM)[1]

Test compound or DMSO (for control)
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Pre-incubate the mixture at 37°C for 10 minutes.

Enzyme Reaction:

Initiate the reaction by adding purified SIRT6 enzyme (e.g., final concentration 0.05 µg/

µL).[1]

Incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure

the reaction is in the linear range.

Reaction Quenching:

Stop the reaction by adding 5 µL of 10% formic acid.

Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes to pellet any

precipitated protein.[1]

HPLC Analysis:

Transfer the supernatant to an HPLC vial.

Inject 20-60 µL of the sample onto a C18 reverse-phase column (e.g., Zorbax Eclipse

XDB-C18, 4.6 mm × 50 mm, 1.8 μm).[1]

Separate the acetylated and deacetylated peptides using a gradient of Mobile Phase B in

Mobile Phase A. A typical gradient is 0-8% B over 8 minutes.[1]

Monitor the elution profile at 215 nm.[6]

Data Analysis:

Integrate the peak areas corresponding to the substrate (H3K9Ac) and the product

(deacetylated H3K9).

Calculate the percent conversion of substrate to product.

For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-

Menten equation to determine Km and Vmax.
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For inhibitor/activator screening, calculate the percent inhibition or activation relative to the

DMSO control and determine IC50 or EC50 values.

Protocol 2: SIRT6 Demyristoylase Activity Assay
SIRT6 also exhibits robust demyristoylase activity. This protocol is based on methods for

measuring this specific activity.[7]

Materials:

Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD+[7]

SIRT6 Enzyme: Purified recombinant human SIRT6

Substrate: Myristoylated H3K9 peptide

Quenching Solution: Acetonitrile[7]

Procedure:

Reaction Setup:

Prepare reaction mixtures with varying concentrations of the myristoyl H3K9 peptide (e.g.,

10 to 1280 µM).[7]

Add Reaction Buffer and SIRT6 enzyme (e.g., final concentration 3 µM).[7]

Enzyme Reaction and Quenching:

Incubate at 37°C for a defined period.

Quench the reaction with an equal volume of acetonitrile.[7]

Centrifuge to pellet precipitated proteins.

HPLC Analysis:

Inject the supernatant onto a C18 column.
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Use a gradient of acetonitrile in water with 0.1% TFA. A typical gradient is 20-40%

acetonitrile over 13 minutes.[7]

Monitor absorbance at 280 nm (if the peptide contains tryptophan or tyrosine residues) or

215 nm.[6][7]

Data Analysis:

Quantify the substrate and product peaks to determine the reaction rate.

Calculate kinetic parameters as described in Protocol 1.

Quantitative Data Summary
The following tables summarize key quantitative data for SIRT6 activity obtained through

HPLC-based assays from various studies.

Table 1: Kinetic Parameters for SIRT6 Deacetylase Activity

Substrate Co-substrate Km kcat or Vmax Reference

H3K9Ac NAD+ 232 µM 87 pmol/mg/min [8]

H3K9Ac NAD+

~17 nM (for

nucleosome

substrate)

- [9]

NAD+ H3K9Ac (2 mM) 140 ± 19 nM - [9]

Table 2: IC50 Values of SIRT6 Inhibitors

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6893877/
https://pubs.acs.org/doi/10.1021/acsomega.3c04859
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12051053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12051053/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Substrate IC50 Reference

2-chloro-1,4-

naphtoquinone-

quercetin

H3K9Ac 55 µM [10]

Diquercetin H3K9Ac 130 µM [10]

Compound 20a - 60 µM [5]

Compound 20b - 37 µM [5]

Compound 20c - 49 µM [5]

Compound 22a

(demyristoylation)
Myristoyl-peptide 6.7 µM [5]

Compound 22b

(demyristoylation)
Myristoyl-peptide 9.2 µM [5]

Table 3: EC50 Values of SIRT6 Activators

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.researchgate.net/publication/349838089_Screening_of_SIRT6_inhibitors_and_activators_A_novel_activator_has_an_impact_on_breast_cancer_cells
https://www.researchgate.net/publication/349838089_Screening_of_SIRT6_inhibitors_and_activators_A_novel_activator_has_an_impact_on_breast_cancer_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389836/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activator Substrate EC50 Max Activation Reference

4H-chromen H3K9Ac - 30-40 fold [10]

Myristic acid H3K9Ac 246 µM 10.8 fold [5]

Oleic acid H3K9Ac 90 µM 5.8 fold [5]

Linoleic acid H3K9Ac 100 µM 6.8 fold [5]

Myristoylethanol

amide (MEA)
H3K9Ac 7.5 µM 2 fold [5]

Oleoylethanolami

de (OEA)
H3K9Ac 3.1 µM 2 fold [5]

UBCS039 H3K9Ac 38 µM 3.5 fold [5]

Quercetin H3K9Ac 990 µM 10 fold [11]

Luteolin H3K9Ac 270 µM 6 fold [11]

Cyanidin H3K9Ac 460 µM 55 fold [12]

SIRT6 Signaling Pathway
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Simplified SIRT6 Signaling
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Caption: Simplified overview of SIRT6 signaling pathways.

SIRT6 is a key regulator of chromatin dynamics and gene expression.[12] Its deacetylase

activity on H3K9Ac is crucial for maintaining genomic stability and facilitating DNA repair.[3]

Furthermore, SIRT6 plays a significant role in metabolism and inflammation by deacetylating

and thereby regulating the activity of various transcription factors, including inhibiting the pro-

inflammatory NF-κB pathway.[3] The activation of SIRT6 by DNA strand breaks highlights its

direct role in the DNA damage response.[6]
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Conclusion
HPLC-based assays are a powerful and versatile tool for the quantitative analysis of SIRT6

deacetylase and deacylase activity. The detailed protocols and compiled quantitative data

provided in these application notes serve as a valuable resource for researchers investigating

the biological functions of SIRT6 and for professionals engaged in the discovery and

development of novel SIRT6 modulators. The robustness and direct nature of this method

make it highly suitable for generating reliable kinetic data and for screening compound libraries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

2. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

3. content.abcam.com [content.abcam.com]

4. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments
[experiments.springernature.com]

5. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

8. N-Acylethanolamines bind to SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

9. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. pubs.acs.org [pubs.acs.org]

12. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6
Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12404225?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://pubmed.ncbi.nlm.nih.gov/27246220/
https://content.abcam.com/content/dam/abcam/product/documents/156/ab156068/SIRT6-Activity-Assay-protocol-book-v2b-ab156068%20(website).pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-3667-0_17
https://experiments.springernature.com/articles/10.1007/978-1-4939-3667-0_17
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389836/
https://pubs.acs.org/doi/10.1021/acsomega.3c04859
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12051053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12051053/
https://www.researchgate.net/publication/349838089_Screening_of_SIRT6_inhibitors_and_activators_A_novel_activator_has_an_impact_on_breast_cancer_cells
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00601
https://pmc.ncbi.nlm.nih.gov/articles/PMC8073883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8073883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8073883/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for HPLC-Based
Measurement of SIRT6 Deacetylase Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12404225#hplc-based-assays-for-measuring-
sirt6-deacetylase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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